![molecular formula C22H28N4O3 B7680954 2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide](/img/structure/B7680954.png)
2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide
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Overview
Description
2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide, commonly known as 'HMPA', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of pharmacological properties that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of HMPA is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. HMPA has been shown to bind to serotonin and dopamine receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
HMPA has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. HMPA has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of HMPA is its high potency and selectivity for serotonin and dopamine receptors. This makes it a promising candidate for further research in the field of drug discovery and development. However, the limited availability of HMPA and its high cost may limit its use in lab experiments.
Future Directions
There are several future directions for research on HMPA. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for further research. Another area of interest is the exploration of the potential therapeutic applications of HMPA in the treatment of neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of HMPA and its potential side effects.
Synthesis Methods
The synthesis of HMPA involves the reaction of 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide with 2-hydroxyphenylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and leads to the formation of the desired compound. The synthesis process has been optimized to yield high purity and yield of HMPA.
Scientific Research Applications
HMPA has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit a range of pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects. HMPA has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-21-8-4-3-7-20(21)25-11-9-24(10-12-25)17-22(28)23-18-5-1-2-6-19(18)26-13-15-29-16-14-26/h1-8,27H,9-17H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYYFJHZCQVBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2N3CCOCC3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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